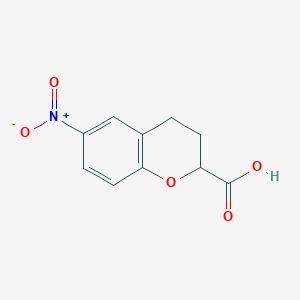

6-Nitrochromane-2-carboxylic acid

Description

Properties

Molecular Formula |

C10H9NO5 |

|---|---|

Molecular Weight |

223.18 g/mol |

IUPAC Name |

6-nitro-3,4-dihydro-2H-chromene-2-carboxylic acid |

InChI |

InChI=1S/C10H9NO5/c12-10(13)9-3-1-6-5-7(11(14)15)2-4-8(6)16-9/h2,4-5,9H,1,3H2,(H,12,13) |

InChI Key |

ZFAWSUFYYPNQLP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=CC(=C2)[N+](=O)[O-])OC1C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 6 Nitrochromane 2 Carboxylic Acid and Its Analogs

Classical Approaches to Chromane-2-carboxylic Acid Synthesis

The foundational methods for constructing the chromane-2-carboxylic acid scaffold have been well-established, providing the basis for more complex syntheses.

Established Reaction Pathways and Precursors

Classical syntheses of chromane-2-carboxylic acids often begin with precursors like p-fluorophenol and dimethyl acetylenedicarboxylate (B1228247). These undergo an addition reaction, followed by hydrolysis and cyclization to form the chromane (B1220400) ring system. For instance, the synthesis of 6-fluorochroman-2-carboxylic acid involves the reaction of p-fluorophenol and dimethyl acetylenedicarboxylate to generate dimethyl 2-(p-fluorophenoxy)acetylenedicarboxylate. This intermediate is then hydrolyzed under alkaline conditions and subsequently cyclized in the presence of a strong acid to yield 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid. The final step involves a pressurized hydrogenation catalytic reduction to furnish the desired 6-fluorochroman-2-carboxylic acid. google.comchemicalbook.com

Another common strategy involves the intramolecular cyclization of epoxides. This method utilizes the regio- and stereoselective ring-opening of an epoxide that is tethered to an aromatic ring, leading to the formation of the chroman core. tezu.ernet.in

Considerations for Regioselectivity in Chromane Ring Formation

Regioselectivity, the control of the orientation of bond formation, is a critical aspect of chromane synthesis. In the context of ring-closure reactions, Baldwin's rules are often a guiding principle. wikipedia.org For intramolecular Friedel-Crafts epoxide-arene cyclizations, a 6-(arene-endo)-exo-epoxide cyclization is favored when a one-carbon linker separates the aryloxy moiety and the epoxide ring, leading to the chroman ring. tezu.ernet.in

The electronic nature of substituents on the aromatic ring also plays a significant role in directing the cyclization. For example, in the synthesis of substituted chromans, the position of nucleophilic attack can be directed by the electronic properties of the substituents. A strongly electron-donating group like a methoxy (B1213986) group will favor attack at the para position, while a strongly electron-withdrawing group like a nitro group can direct the reaction to a different site. nih.gov This selectivity is crucial for synthesizing specifically substituted chromane derivatives. nih.gov

Advanced Synthetic Methodologies for 6-Nitrochromane-2-carboxylic Acid

More recent synthetic methods have focused on improving efficiency, yield, and sustainability, as well as enabling the synthesis of a wider diversity of analogs.

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. nih.govnih.gov In the synthesis of chromone-2-carboxylic acids, a precursor to chromane-2-carboxylic acids, microwave irradiation has been shown to significantly reduce reaction times and improve yields. nih.govresearchgate.net For example, the synthesis of 6-bromochromone-2-carboxylic acid from 5'-bromo-2'-hydroxyacetophenone (B72681) and ethyl oxalate (B1200264) was optimized using microwave assistance, achieving a yield of 87%. nih.govresearchgate.net This method is noted for being fast, safe, and cost-effective. nih.govresearchgate.net

However, the synthesis of the nitro-substituted analog, 6-nitrochromone-2-carboxylic acid, presented a challenge under these conditions. Instead of the desired carboxylic acid, the methyl ester was obtained, likely due to the highly deactivating nature of the nitro group, which can hinder the final hydrolysis step. nih.govresearchgate.net

Application of Multicomponent Reactions in Analog Preparation

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the structural elements of all the starting materials, offer an efficient route to complex molecules. nih.gov MCRs have been successfully employed in the synthesis of various heterocyclic compounds, including chromene derivatives. rsc.org For example, a one-pot multicomponent approach has been developed for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives using a sustainable catalyst. rsc.org While not directly applied to 6-nitrochromane-2-carboxylic acid in the reviewed literature, the principles of MCRs offer a promising strategy for the rapid generation of a library of chromane-2-carboxylic acid analogs. nih.gov

Challenges and Strategies for Introducing the Nitro Group at Position 6

The introduction of a nitro group at the 6-position of the chromane ring presents specific challenges. The strong electron-withdrawing nature of the nitro group can significantly influence the reactivity of the aromatic ring and other functional groups present in the molecule. nih.govnih.gov

One common strategy for introducing a nitro group is through electrophilic aromatic substitution (nitration) using a mixture of nitric acid and sulfuric acid. However, the conditions for nitration must be carefully controlled to achieve the desired regioselectivity and avoid unwanted side reactions.

As mentioned earlier, in the context of microwave-assisted synthesis of chromone-2-carboxylic acids, the presence of a nitro group at position 6 led to the formation of the corresponding methyl ester instead of the carboxylic acid. nih.gov This suggests that the deactivating effect of the nitro group stabilizes the ester and makes its hydrolysis more difficult. nih.gov Alternative strategies, such as introducing the nitro group at an earlier stage of the synthesis or using a different synthetic route altogether, may be necessary to overcome this challenge. For example, starting with a pre-nitrated phenol (B47542) derivative could be a viable approach.

Direct Nitration Methodologies

The direct introduction of a nitro group onto the aromatic ring of a pre-formed chromane-2-carboxylic acid is a primary consideration for synthesis. This electrophilic aromatic substitution would ideally involve treating chromane-2-carboxylic acid with a nitrating agent. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, are typically employed for such transformations.

However, the viability of this approach is subject to several factors. The chromane ring system's electron-donating ether oxygen activates the aromatic ring, particularly at the ortho and para positions (6- and 8-positions). This directing effect would favor nitration at the desired 6-position. Conversely, the carboxylic acid group at the 2-position is an electron-withdrawing group, which could deactivate the ring system and potentially complicate the reaction. Furthermore, the acidic conditions of nitration could lead to undesired side reactions, such as cleavage of the ether linkage in the pyran ring. Research into the direct nitration of the parent chromane-2-carboxylic acid is not extensively documented, suggesting that other routes may be more synthetically viable or higher yielding.

Pre-functionalization and Transformation Routes to 6-Nitro Substitution

Given the potential challenges of direct nitration, a more controlled and common approach involves the use of a starting material that already contains a nitro group or a precursor group at the desired position. This strategy is often referred to as a pre-functionalization route.

One such pathway begins with a substituted phenol. For instance, the synthesis could start with 4-nitrophenol. A common route to chromane structures involves the synthesis of a chromone (B188151) precursor followed by reduction. For example, a 2'-hydroxyacetophenone (B8834) derivative can be reacted with diethyl oxalate to form a chromone-2-carboxylic acid. researchgate.net In the context of our target molecule, one could envision starting with 2'-hydroxy-5'-nitroacetophenone. This would be cyclized to form 6-nitrochromone-2-carboxylic acid. Subsequent catalytic hydrogenation would reduce the double bond in the pyran ring to yield the desired 6-nitrochromane-2-carboxylic acid. The reduction of a chromone to a chromane has been documented, for instance, in the synthesis of 3,4-dihydro-6-methyl-2H-1-benzopyran-2-carboxylic acid from its corresponding chromone precursor using a palladium-on-carbon catalyst. prepchem.com

An alternative pre-functionalization strategy is exemplified by the synthesis of ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, a structurally related compound. prepchem.com This synthesis starts with 4-nitro-2-aminophenol, indicating that a pre-nitrated benzene (B151609) derivative is a viable starting point. prepchem.com A similar strategy for 6-nitrochromane-2-carboxylic acid would involve a starting material like 4-nitrophenol, which would undergo a series of reactions to build the pyran ring with the carboxylic acid at the 2-position.

Asymmetric Synthesis of Chiral Chromane-2-carboxylic Acids

The C2 carbon of chromane-2-carboxylic acid is a stereocenter, meaning the molecule can exist as two enantiomers. As the biological activity of chiral molecules often resides in only one of the enantiomers, methods for asymmetric synthesis are of paramount importance.

Enantioselective Catalysis Approaches for C2 Stereocenter Formation

Enantioselective catalysis aims to directly produce one enantiomer in excess over the other. Various strategies have been developed for the asymmetric synthesis of chromane derivatives. For instance, intramolecular oxa-Michael reactions of α,β-unsaturated carboxylic acids catalyzed by a bifunctional aminoboronic acid have been shown to produce chiral chromans in high yields and enantiomeric excesses (up to 96% ee). organic-chemistry.org This type of reaction could potentially be adapted for the synthesis of chiral 6-nitrochromane-2-carboxylic acid by using an appropriately substituted starting material.

Another approach involves the asymmetric reduction of a precursor ketone. A convergent three-step method for 2-substituted chromans has been described that utilizes a Noyori-catalyzed ketone reduction as the key enantioselective step. organic-chemistry.org While this example leads to a 2-substituted chromane, the principle of asymmetric reduction could be applied to a precursor that would yield the desired C2-carboxy functionalized chromane.

Diastereoselective Synthetic Strategies

Diastereoselective synthesis involves the use of a chiral auxiliary or a chiral reagent to introduce a new stereocenter, where one diastereomer is formed in preference to the other. The chiral auxiliary can then be removed to yield the enantiomerically enriched product. While specific examples for 6-nitrochromane-2-carboxylic acid are scarce, this is a well-established strategy in asymmetric synthesis. For instance, an intramolecular SNAr reaction has been utilized in a convergent synthesis to form the chroman ring, with the stereochemistry at C2 being established using Seebach's method of 'self-reproduction of chirality'. researchgate.net

Enzymatic Resolution Techniques for Enantiomer Separation

Enzymatic resolution is a powerful technique for separating a racemic mixture of enantiomers. This method utilizes the stereoselectivity of enzymes, which will preferentially catalyze a reaction on one enantiomer, allowing for the separation of the reacted and unreacted enantiomers.

A highly relevant example is the enzymatic resolution of racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC). rsc.org In this process, two different esterases, EstS and EstR, isolated from Geobacillus thermocatenulatus, were used to hydrolyze the methyl ester. rsc.org EstS selectively hydrolyzes the (S)-ester to (S)-6-fluorochroman-2-carboxylic acid, leaving the (R)-ester unreacted. rsc.org Conversely, EstR preferentially hydrolyzes the (R)-ester. rsc.org This methodology provides access to both the (S) and (R) enantiomers of the carboxylic acid in high enantiomeric excess (>99% and 95-96% ee, respectively). rsc.org Such a strategy is highly applicable to the resolution of racemic methyl 6-nitrochromane-2-carboxylate.

The success of enzymatic resolution hinges on the selection of an enzyme with high activity and stereospecificity for the target substrate. Lipases and esterases are commonly used for the hydrolysis of esters. In the case of methyl 6-fluoro-chroman-2-carboxylate, the esterases EstS and EstR demonstrated excellent enantioselectivity. rsc.org The specificity of these enzymes allows for a "sequential biphasic batch resolution" where immobilized cells containing the enzymes are used in sequence to produce both enantiomers of the corresponding carboxylic acid with high purity and yield. rsc.org This highlights the importance of screening for and identifying enzymes that are not only selective but also robust enough for practical synthetic applications. The findings for the 6-fluoro analog strongly suggest that a similar screening process could identify suitable enzymes for the kinetic resolution of methyl 6-nitrochromane-2-carboxylate.

Data Tables

Table 1: Enzymatic Resolution of Methyl 6-fluoro-chroman-2-carboxylate

| Enzyme | Target Enantiomer | Product | Enantiomeric Excess (ee) | Reference |

| EstS | (S)-MFCC | (S)-6-fluorochroman-2-carboxylic acid | >99% | rsc.org |

| EstR | (R)-MFCC | (R)-6-fluorochroman-2-carboxylic acid | 95-96% | rsc.org |

Optimization of Biocatalytic Reaction Conditions

The successful implementation of biocatalysis for the synthesis of enantiomerically pure 6-nitrochromane-2-carboxylic acid and its analogs hinges on the meticulous optimization of reaction conditions. A key strategy involves the kinetic resolution of a racemic ester precursor, such as a methyl ester of the target chromane, utilizing enantioselective enzymes. Research into analogous compounds, such as 6-fluoro-chroman-2-carboxylic acid, has demonstrated the efficacy of using specific esterases to achieve high enantiomeric excess (ee). rsc.org

A significant advancement in this area is the use of a biphasic system, for instance, an aqueous-toluene environment. This approach facilitates both the reaction and the separation process. In such a system, the racemic ester substrate is dissolved in the organic phase (e.g., toluene), while the biocatalyst, often in the form of immobilized whole cells or purified enzymes, resides in the aqueous phase (e.g., a buffer solution). The enzymatic hydrolysis of one enantiomer of the ester occurs at the interface or in the aqueous phase, leading to the formation of the corresponding carboxylic acid, which is then extracted into the aqueous phase. The unreacted, and now enantiomerically enriched, ester remains in the organic phase.

To enhance productivity and simplify the process, an innovative "sequential biphasic batch resolution" methodology has been developed for analogous compounds. This method involves the use of immobilized cells containing the selective esterase. After a reaction batch is complete, the aqueous phase containing the optically pure carboxylic acid product is removed. The organic phase, which retains the unreacted ester enantiomer, is kept in the reactor. A fresh aqueous phase, along with a new batch of immobilized cells (potentially containing an esterase with the opposite enantioselectivity), can then be introduced to resolve the remaining ester. This sequential approach allows for the continuous production of both enantiomers of the chromane-2-carboxylic acid from the same initial racemic mixture by simply alternating the biocatalyst and replenishing the substrate in the organic phase as needed. rsc.org

For the resolution of the analogous methyl 6-fluoro-chroman-2-carboxylate, two distinct esterases, designated EstS and EstR, isolated from Geobacillus thermocatenulatus, have been successfully employed to produce the (S) and (R)-acids, respectively. rsc.org The optimization of this system led to the generation of (S)-6-fluoro-chroman-2-carboxylic acid with an enantiomeric excess greater than 99% and the (R)-enantiomer with a 95-96% ee. rsc.org Through ten sequential batches, this optimized process yielded 229.3 mM of the (S)-acid (96.9% ee) and 224.1 mM of the (R)-acid (99.1% ee) within 40 hours, achieving a high total molar yield of 93.5%. rsc.org These findings underscore the potential for developing a highly efficient and scalable biocatalytic process for 6-nitrochromane-2-carboxylic acid.

Table 1: Optimized Parameters for Sequential Biocatalytic Resolution of an Analogous Chromane Ester

| Parameter | Optimized Condition | Rationale |

| System | Aqueous-Toluene Biphasic System | Facilitates product separation and substrate availability. |

| Biocatalyst | Immobilized whole cells (e.g., G. thermocatenulatus expressing EstS or EstR) | Enhances stability and reusability of the enzyme. |

| Methodology | Sequential Biphasic Batch Resolution | Allows for the production of both enantiomers and continuous processing. |

| Substrate Replenishment | After every two batches | Maintains substrate concentration for optimal reaction rates. |

| Phase Management | Aqueous phase replaced each batch; organic phase retained | Simplifies product recovery and reuse of the unreacted enantiomer. |

Mechanistic Insights into Enzymatic Enantiorecognition

Understanding the molecular basis of how an enzyme discriminates between the two enantiomers of a substrate is crucial for its rational improvement and application. For the kinetic resolution of chromane-2-carboxylic acid esters, molecular simulation studies have provided valuable insights into the enantioselective mechanisms of esterases like EstS and EstR in the hydrolysis of the analogous 6-fluoro-chroman-2-carboxylate. rsc.org

The high enantioselectivity of these enzymes is attributed to the specific interactions between the substrate and the amino acid residues lining the active site pocket. The differential binding affinity and the positioning of the enantiomers within the active site determine which one is preferentially hydrolyzed.

In the case of the highly (S)-selective esterase, EstS, molecular docking simulations reveal that the (S)-enantiomer of the methyl 6-fluoro-chroman-2-carboxylate fits snugly into the active site. This optimal fit allows for the formation of a catalytically competent conformation, where the ester carbonyl group is perfectly positioned for nucleophilic attack by the catalytic serine residue of the enzyme. The key interactions stabilizing this productive binding mode include hydrogen bonds and hydrophobic interactions with specific residues in the active site.

Conversely, the (R)-enantiomer binds to the EstS active site in a non-productive orientation. Steric hindrance between the chromane ring system of the (R)-enantiomer and certain amino acid side chains within the active site prevents it from achieving the necessary proximity and alignment for efficient catalysis. This steric clash results in a significantly higher energy barrier for the hydrolysis of the (R)-ester, leading to the observed high (S)-selectivity.

For the (R)-selective esterase, EstR, the situation is reversed. The architecture of its active site is complementary to the (R)-enantiomer, allowing for a favorable binding mode that facilitates hydrolysis. In contrast, the (S)-enantiomer experiences steric hindrance or unfavorable interactions, preventing its efficient conversion to the carboxylic acid.

These molecular modeling studies highlight that the precise shape and electronic environment of the enzyme's active site are the primary determinants of enantiorecognition. The insights gained from such simulations are invaluable for guiding protein engineering efforts aimed at further enhancing the enantioselectivity, activity, and stability of these biocatalysts for the production of 6-nitrochromane-2-carboxylic acid and other valuable chiral compounds. rsc.org

Reactivity and Derivatization Studies of 6 Nitrochromane 2 Carboxylic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for a variety of chemical modifications, including esterification, amidation, and conversion to more reactive acyl derivatives.

Esterification Reactions and Kinetic Studies

The conversion of 6-nitrochromane-2-carboxylic acid to its corresponding esters can be achieved through Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is typically used, or water is removed as it is formed. masterorganicchemistry.com

A study on the base hydrolysis of the related compound 6-nitro-2H-chromen-2-one-3-carboxylic acid provides some insight into the reactivity of the system, though it focuses on the cleavage of a lactone ring rather than esterification. researchgate.net

Table 1: Representative Conditions for Fischer Esterification

| Alcohol | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Methanol | H₂SO₄ | Reflux | 4-8 | >90 |

| Ethanol | p-TsOH | Reflux | 6-12 | >90 |

| Isopropanol | H₂SO₄ | Reflux | 8-16 | 80-90 |

Note: The data in this table represents typical conditions for Fischer esterification of aromatic carboxylic acids and should be considered illustrative for 6-nitrochromane-2-carboxylic acid in the absence of specific literature data.

Amidation Reactions and Coupling Reagent Applications (e.g., DCC)

The direct conversion of carboxylic acids to amides by reaction with an amine is often challenging due to the formation of a non-reactive ammonium (B1175870) carboxylate salt. libretexts.org To overcome this, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) are employed to activate the carboxylic acid. libretexts.orgresearchgate.net The reaction with DCC proceeds by the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile to form the amide bond. youtube.comyoutube.com The byproduct of this reaction is dicyclohexylurea (DCU), which is insoluble in most common organic solvents and can be easily removed by filtration.

The mechanism involves the protonation of DCC by the carboxylic acid, followed by the nucleophilic attack of the carboxylate on the protonated DCC. This forms the active O-acylisourea intermediate. The amine then attacks the carbonyl carbon of this intermediate, leading to the formation of a tetrahedral intermediate which subsequently collapses to yield the amide and DCU. libretexts.orgyoutube.com This method is widely used in peptide synthesis due to its mild reaction conditions and high efficiency. libretexts.org

Table 2: Typical Reagents for Amidation of Carboxylic Acids

| Amine | Coupling Reagent | Additive | Solvent | Yield (%) |

| Ammonia | DCC | - | Dichloromethane | High |

| Primary Amine | DCC | HOBt | Dimethylformamide | High |

| Secondary Amine | DCC | DMAP | Tetrahydrofuran (B95107) | High |

Note: This table provides general conditions for DCC-mediated amidation reactions. HOBt (Hydroxybenzotriazole) and DMAP (4-Dimethylaminopyridine) are often added to suppress side reactions and increase reaction rates.

Formation of Acyl Halides and Anhydrides

The carboxylic acid group of 6-nitrochromane-2-carboxylic acid can be converted into more reactive acyl halides, typically acyl chlorides, by treatment with reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). chemguide.co.uklibretexts.org Thionyl chloride is often preferred as the byproducts, sulfur dioxide and hydrogen chloride, are gaseous and easily removed from the reaction mixture. chemguide.co.uk The reaction with oxalyl chloride, catalyzed by dimethylformamide (DMF), is another mild and selective method for the preparation of acyl chlorides. wikipedia.org

Acid anhydrides can be synthesized from carboxylic acids, often via the corresponding acyl chloride. The reaction of an acyl chloride with a carboxylate salt (formed by deprotonating a carboxylic acid with a base like sodium hydroxide) yields an acid anhydride. youtube.com Symmetrical anhydrides can also be prepared by the dehydration of two equivalents of a carboxylic acid at high temperatures, though this method is generally only suitable for forming cyclic anhydrides from dicarboxylic acids. khanacademy.org

Reduction Pathways of the Carboxyl Group

The reduction of the carboxylic acid functionality in 6-nitrochromane-2-carboxylic acid to a primary alcohol can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgkhanacademy.org This reagent readily reduces carboxylic acids to alcohols. libretexts.org However, LiAlH₄ can also reduce the nitro group. commonorganicchemistry.com Therefore, selective reduction of the carboxylic acid in the presence of a nitro group requires milder or more specific reagents.

Borane (BH₃), often used as a complex with tetrahydrofuran (BH₃·THF), is a reagent that can selectively reduce carboxylic acids to alcohols in the presence of many other functional groups, including nitro groups. khanacademy.org The reaction proceeds through the formation of a triacyloxyborane intermediate, which is then hydrolyzed to yield the primary alcohol. This method is generally preferred when chemoselectivity is required. Another approach involves the conversion of the carboxylic acid to an ester, which can then be reduced to the alcohol using sodium borohydride (B1222165) in some cases, although this often requires harsher conditions or co-reagents.

Reactions Involving the Nitro Group

The aromatic nitro group is a key functionality that can undergo reduction to an amino group, providing a gateway to a wide range of further chemical transformations.

Nucleophilic Aromatic Substitution Activated by the Nitro Group

Nucleophilic aromatic substitution (NAS) is a key reaction pathway for aryl compounds bearing strong electron-withdrawing groups. masterorganicchemistry.compressbooks.pub In 6-nitrochromane-2-carboxylic acid, the nitro group at the C-6 position strongly activates the aromatic ring towards attack by nucleophiles. This activation is a consequence of the nitro group's ability to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. pressbooks.pub

The reaction is most effective when the electron-withdrawing group is located ortho or para to the leaving group. libretexts.org In the case of a hypothetical 6-nitrochromane derivative with a suitable leaving group (e.g., a halide) at an ortho or para position, the nitro group would significantly facilitate its displacement by a nucleophile. The presence of multiple electron-withdrawing groups further accelerates the reaction rate. masterorganicchemistry.com The general mechanism involves two main steps: the initial addition of the nucleophile to form a resonance-stabilized carbanion, followed by the elimination of the leaving group to restore aromaticity. pressbooks.pub

The activating power of the nitro group is crucial because aryl halides are generally inert to classic SN1 and SN2 conditions due to the instability of the corresponding aryl cation and the steric hindrance preventing backside attack. libretexts.org Electron-withdrawing substituents like the nitro group overcome this inertness by stabilizing the carbanionic intermediate. pressbooks.pubresearchgate.net

| Factor | Influence on NAS Reactivity | Rationale |

|---|---|---|

| Electron-Withdrawing Group (EWG) | Activates the ring | Stabilizes the negative charge of the Meisenheimer complex intermediate. pressbooks.pubyoutube.com |

| Position of EWG | Ortho/Para positions provide greatest activation | Allows for direct resonance delocalization of the negative charge onto the EWG. libretexts.org |

| Leaving Group | Rate is influenced by the nature of the leaving group (e.g., F > Cl > Br > I) | The first step (nucleophile addition) is typically rate-determining, and more electronegative leaving groups enhance the electrophilicity of the carbon being attacked. masterorganicchemistry.com |

| Nucleophile | Stronger nucleophiles generally react faster | The reaction is driven by the attack of the nucleophile on the electron-poor aromatic ring. masterorganicchemistry.com |

Transformations of the Chromane (B1220400) Ring System

The dihydropyran ring of the chromane system is susceptible to both oxidation and reduction, allowing for significant structural modifications.

Reduction: The chromane skeleton itself is a reduced form of the corresponding chromene. Catalytic hydrogenation is a common method to achieve this transformation. For instance, related 6-fluoro-2H-chromene-2-carboxylic acid can be reduced to 6-fluorochroman-2-carboxylic acid using hydrogen gas over a palladium on carbon (Pd/C) catalyst in acetic acid at elevated temperature and pressure. chemicalbook.com Similar conditions, such as using strong reducing agents like lithium aluminum hydride (LiAlH₄), can reduce the carboxylic acid function and potentially other reducible groups. leah4sci.com Weaker agents like sodium borohydride (NaBH₄) are typically used for the selective reduction of ketones and aldehydes and are less likely to reduce the dihydropyran ring or the carboxylic acid. leah4sci.com

Oxidation: The benzylic ether oxygen and the adjacent methylene (B1212753) group (C-4) are potential sites for oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) could potentially lead to ring-opening or the formation of other oxidized products. leah4sci.com The specific outcome would depend heavily on the reaction conditions and the reagents employed.

| Transformation | Reagent(s) | Typical Product Type | Reference |

|---|---|---|---|

| Reduction of C=C in Dihydropyran Ring | H₂, Pd/C | Saturated Chromane Ring | chemicalbook.com |

| Reduction of Carboxylic Acid | LiAlH₄ | Primary Alcohol | leah4sci.com |

| Oxidation of Alcohols (for comparison) | PCC, H₂CrO₄, KMnO₄ | Aldehydes, Ketones, Carboxylic Acids | leah4sci.com |

Beyond the transformations activated by the nitro group, other positions on the 6-nitrochromane-2-carboxylic acid molecule can be functionalized.

The carboxylic acid group at C-2 is a primary site for derivatization. It can be converted into a variety of other functional groups, such as esters, amides, and acid chlorides. libretexts.org For example, treatment with thionyl chloride (SOCl₂) would yield the corresponding acid chloride, a highly reactive intermediate for further synthesis. youtube.com Esterification can be achieved via Fischer esterification with an alcohol under acidic catalysis. youtube.com

Functionalization of the chromane ring itself, beyond NAS, is also possible. While the nitro group deactivates the aromatic ring towards electrophilic aromatic substitution, forceful conditions could potentially introduce other substituents. More promising are modern C-H functionalization methods. For example, palladium-catalyzed C-H activation has been used for the transannular arylation of cycloalkane carboxylic acids, demonstrating that even typically unreactive C(sp³)–H bonds can be functionalized. nih.govresearchgate.net Such strategies could potentially be adapted for the methylene positions (C-3 and C-4) of the chromane ring.

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms is fundamental to controlling the outcomes of the transformations of 6-nitrochromane-2-carboxylic acid.

For Nucleophilic Aromatic Substitution , the reaction proceeds through a well-established addition-elimination mechanism. chadsprep.com The key step is the formation of a resonance-stabilized anionic intermediate, the Meisenheimer complex. pressbooks.pub The presence of the para-nitro group is critical as it delocalizes the negative charge of the intermediate through resonance, lowering the activation energy of this first, typically rate-determining, step. youtube.com In some cases, these highly stabilized intermediates can even be isolated and characterized, providing strong empirical evidence for the proposed mechanism. youtube.com

For reduction of the nitro group , mechanistic studies on related nitroarenes suggest the reaction can proceed through various intermediates, including nitroso and hydroxylamine (B1172632) species, before yielding the final amine. cardiff.ac.uk Iron-catalyzed reductions, for example, have been investigated through kinetics, mass spectrometry, and quantum chemistry, indicating the involvement of a nitroso intermediate and an on-cycle iron hydride as a key catalytic species. cardiff.ac.uk

For example, kinetic studies on the base hydrolysis of the structurally related 6-nitro-2H-chromen-2-one-3-carboxylic acid have been used to determine activation parameters such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). researchgate.net These parameters provide information about the energy barrier of the reaction and the structure of the transition state. A change in the activation barrier when moving from an aqueous medium to an aqueous-organic solvent mixture can be estimated from kinetic data, shedding light on the stabilization or destabilization of reactants and transition states by the solvent. researchgate.net Such analyses are crucial for optimizing reaction conditions and understanding the fundamental factors that control reaction rates and selectivity.

Stereochemical Investigations of 6 Nitrochromane 2 Carboxylic Acid

Determination of Absolute Configuration

The determination of the absolute configuration of a chiral molecule like 6-Nitrochromane-2-carboxylic acid is fundamental to understanding its chemical and biological properties. This process involves establishing the precise three-dimensional arrangement of its atoms.

Spectroscopic Methods for Stereochemical Assignment (e.g., Optical Rotatory Dispersion (ORD), Circular Dichroism (CD))

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are powerful, non-destructive spectroscopic techniques used to determine the absolute configuration of chiral molecules. ORD measures the change in optical rotation of a substance with varying wavelengths of plane-polarized light. mgcub.ac.in CD, on the other hand, measures the differential absorption of left and right circularly polarized light by a chiral molecule. mgcub.ac.in

For a chromane (B1220400) derivative, the presence of chromophores, such as the nitro group and the benzene (B151609) ring, would likely give rise to characteristic Cotton effects in both ORD and CD spectra. The sign and magnitude of these Cotton effects are directly related to the stereochemistry of the chiral center at the C2 position. By comparing the experimentally obtained spectra with those of related compounds of known absolute configuration or with quantum chemical calculations, the (R) or (S) configuration of 6-Nitrochromane-2-carboxylic acid could be assigned.

Correlations Between Chiroptical Properties and Stereochemistry at C2

For the broader class of chromane-2-carboxylic acids, empirical rules often correlate their chiroptical properties with the absolute stereochemistry at the C2 position. For instance, studies on analogous compounds, such as 6-Fluorochroman-2-carboxylic acid, have demonstrated a relationship between the helicity of the dihydropyran ring and the sign of the specific optical rotation. rsc.org It is hypothesized that a similar correlation would exist for 6-Nitrochromane-2-carboxylic acid. The electronic nature of the nitro group at the 6-position would influence the electronic transitions of the aromatic chromophore, which in turn would modulate the chiroptical properties. A systematic study of the ORD and CD spectra of both enantiomers of 6-Nitrochromane-2-carboxylic acid would be necessary to establish a definitive correlation.

Conformational Analysis of the Chromane Ring

Influence of Substituents on Dihydropyran Ring Conformation and Flexibility

The substituents on the chromane ring play a significant role in determining its conformational equilibrium. The carboxylic acid group at the C2 position and the nitro group at the C6 position of 6-Nitrochromane-2-carboxylic acid would exert steric and electronic effects that influence the puckering of the dihydropyran ring. Intramolecular interactions, such as hydrogen bonding between the carboxylic acid proton and the ether oxygen of the ring, could also stabilize certain conformations. rsc.org The flexibility of the ring would be a balance between these stabilizing interactions and the inherent strain of the ring system.

Computational Modeling of Conformational Landscapes and Energy Minima

In the absence of experimental data, computational modeling provides a powerful tool to explore the conformational landscape of 6-Nitrochromane-2-carboxylic acid. Using methods like Density Functional Theory (DFT), it is possible to calculate the potential energy surface of the molecule as a function of its dihedral angles. This allows for the identification of stable conformers (energy minima) and the transition states connecting them. Such calculations would reveal the preferred conformation of the dihydropyran ring and the rotational barrier of the carboxylic acid group. Furthermore, these computational models can predict theoretical ORD and CD spectra for each conformer, which can then be compared with experimental data to validate the conformational assignment and the determination of the absolute configuration.

Factors Influencing Enantiomeric Excess and Optical Purity

Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org It is a critical parameter in asymmetric synthesis and resolution processes.

The enantiomeric excess of a sample of 6-Nitrochromane-2-carboxylic acid would be determined by the method of its preparation. In an asymmetric synthesis, the choice of chiral catalyst or auxiliary would be the primary factor influencing the resulting ee. For resolution of a racemic mixture, the efficiency of the resolving agent (e.g., a chiral base or an enzyme) would dictate the optical purity of the separated enantiomers. Factors such as temperature, solvent, and reaction time can also impact the stereoselectivity of these processes and thus the final enantiomeric excess. The optical purity, which is directly related to the enantiomeric excess, is typically determined experimentally by measuring the specific rotation of the sample and comparing it to the specific rotation of the pure enantiomer. chemistrysteps.com

Chiral Pool Synthesis Strategies

The synthesis of enantiomerically pure 6-Nitrochromane-2-carboxylic acid can be strategically approached using the chiral pool, which utilizes readily available, naturally occurring chiral molecules as starting materials. This methodology circumvents the need for de novo asymmetric synthesis or challenging chiral resolutions. Amino acids, hydroxy acids, and carbohydrates represent the primary sources for chiral synthons in this approach.

For the preparation of 6-Nitrochromane-2-carboxylic acid, L-glutamic acid and L-aspartic acid are particularly relevant starting materials from the chiral pool. The inherent stereocenter in these amino acids can be preserved and transformed to establish the C2-chirality of the chromane ring system.

A plausible synthetic route commencing from L-glutamic acid would involve its conversion to a suitable chiral building block. For instance, L-glutamic acid can be transformed into (S)-5-hydroxymethyl-dihydrofuran-2-one. This lactone possesses the required stereochemistry at the carbon that will become the C2 position of the chromane. The subsequent steps would involve the protection of the hydroxyl group, followed by a reductive opening of the lactone ring to yield a diol. This intermediate can then be further manipulated and cyclized with a suitably substituted nitrophenol derivative, such as 4-nitro-2-halophenol, under conditions that favor ether formation and subsequent intramolecular cyclization to form the chromane ring. The final step would be the deprotection and oxidation of the side chain to the carboxylic acid.

Similarly, L-aspartic acid can be employed. It can be converted to a chiral epoxy succinic acid derivative. The epoxide ring, with its defined stereochemistry, serves as a precursor to the chiral center in the final product. Reaction of this epoxide with a 4-nitrophenolic derivative would proceed via a stereospecific ring-opening, followed by cyclization to construct the chromane skeleton.

The primary advantage of these chiral pool strategies lies in the direct transfer of chirality from the starting material to the target molecule, ensuring high enantiomeric purity. However, the multi-step nature of these syntheses and potential for racemization at any stage necessitates careful selection of reaction conditions and protecting groups.

Table 1: Potential Chiral Pool Starting Materials for 6-Nitrochromane-2-carboxylic Acid Synthesis

| Chiral Starting Material | Key Chiral Intermediate | Potential Advantages |

| L-Glutamic Acid | (S)-5-hydroxymethyl-dihydrofuran-2-one | Readily available, well-established chemistry |

| L-Aspartic Acid | Chiral epoxy succinic acid derivatives | Stereospecific epoxide opening |

| L-Malic Acid | (S)-Malic acid derivatives | Direct source of the α-hydroxy acid moiety |

| Sugars (e.g., Glucose) | D-glucose derived synthons | Multiple chiral centers for complex syntheses |

Computational and Theoretical Chemistry Studies of 6 Nitrochromane 2 Carboxylic Acid

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, enabling detailed investigations into the structural and electronic properties of molecules. For 6-Nitrochromane-2-carboxylic acid, DFT calculations provide valuable insights into its behavior at the atomic level.

Geometry Optimization and Electronic Structure.mdpi.comnih.gov

Geometry optimization is a fundamental step in computational chemistry that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 6-Nitrochromane-2-carboxylic acid, DFT calculations, often employing basis sets like 6-311++G(d,p), are used to determine its optimized geometry. nih.gov This process involves calculating the forces on each atom and adjusting their positions until these forces are minimized. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

The electronic structure of the molecule, which describes the distribution of electrons, is also elucidated through these calculations. The nitro group (-NO2) at the 6-position and the carboxylic acid group (-COOH) at the 2-position significantly influence the electronic landscape of the chromane (B1220400) ring system. The nitro group is a strong electron-withdrawing group, which can affect the reactivity and spectroscopic properties of the molecule. Natural Bond Orbital (NBO) analysis is a technique used to study charge delocalization and the interactions between orbitals, revealing the stabilization energy associated with electron delocalization from lone pairs to antibonding orbitals. nih.gov

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Reactivity Prediction.mdpi.com

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). mdpi.com

The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. mdpi.com A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.comwuxibiology.com For 6-Nitrochromane-2-carboxylic acid, the presence of the electron-withdrawing nitro group is expected to lower the energy of the LUMO, potentially making the molecule more susceptible to nucleophilic attack.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including:

Ionization Potential (I): Related to the HOMO energy. mdpi.comresearchgate.net

Electron Affinity (A): Related to the LUMO energy. mdpi.comresearchgate.net

Electronegativity (χ): The tendency to attract electrons. ajchem-a.com

Chemical Hardness (η): A measure of resistance to change in electron distribution. ajchem-a.com

Chemical Softness (S): The reciprocal of hardness. ajchem-a.com

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule. ajchem-a.com

These descriptors provide a quantitative basis for predicting the molecule's reactivity in various chemical environments. researchgate.netajchem-a.com

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies, optical rotation).nih.govmdpi.comnih.govnih.gov

Computational methods are increasingly used to predict spectroscopic properties, which can aid in the identification and characterization of molecules.

NMR Chemical Shifts: Quantum chemical methods, particularly DFT, can predict proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts with a reasonable degree of accuracy. arxiv.orgmdpi.com The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. nih.gov However, predicting chemical shifts for molecules with acidic protons, such as carboxylic acids, can be complicated by factors like pH and hydrogen bonding. nih.gov The presence of different conformers and potential dimerization in solution can also influence the observed chemical shifts. nih.gov

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of a molecule by calculating its vibrational frequencies. nih.gov The calculated frequencies are often scaled to better match experimental data. This analysis helps in assigning the observed vibrational bands to specific motions of the atoms within the molecule. nih.gov

Optical Rotation: For chiral molecules like 6-Nitrochromane-2-carboxylic acid, computational methods can predict the specific optical rotation (SOR). mdpi.comnih.gov This is particularly important for determining the absolute configuration of a chiral center. The prediction of SOR for 2-carboxyl chromanes can be challenging due to the influence of conformational distribution, which can vary with the computational parameters used. mdpi.comnih.gov

Thermodynamic and Kinetic Parameters of Reactions and Derivatizations

Computational chemistry can be used to study the thermodynamics and kinetics of chemical reactions involving 6-Nitrochromane-2-carboxylic acid.

Thermodynamic Parameters: By calculating the energies of reactants, products, and transition states, it is possible to determine thermodynamic parameters such as the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°). mdpi.com These parameters indicate the spontaneity and feasibility of a reaction. For instance, the study of the base hydrolysis of related nitro-coumarin compounds has provided insights into their thermodynamic parameters in different solvent mixtures. researchgate.net

Kinetic Parameters: Kinetic parameters, such as the activation energy, can be determined from the energy of the transition state. researchgate.net This information is crucial for understanding the rate of a reaction. For example, kinetic studies on the proton transfer reactions of nitroalkanes have been conducted to determine acidity constants and intrinsic rate constants. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, offering insights into their dynamics and interactions with the solvent.

Conformational Sampling and Dynamics in Solution.mdpi.com

The chromane ring system of 6-Nitrochromane-2-carboxylic acid is not planar and can adopt different conformations. The carboxylic acid group at the C2 position can exist in either an axial or equatorial position. MD simulations can be used to explore the conformational landscape of the molecule in solution, identifying the most stable conformers and the energy barriers between them. mdpi.comnih.gov

The solvent plays a crucial role in determining the conformational preferences of a molecule. rsc.org For carboxylic acids, the conformation of the carboxyl group itself (syn vs. anti) can be influenced by the solvent environment. nih.govnih.gov MD simulations can model these solute-solvent interactions explicitly, providing a more realistic picture of the molecule's behavior in solution. nih.gov The conformational distribution is critical for accurately predicting properties like specific optical rotation. mdpi.com

Intermolecular Interactions with Solvents and Potential Binding Partners

The behavior of 6-nitrochromane-2-carboxylic acid in a biological system is heavily influenced by its interactions with surrounding molecules, particularly solvents and potential binding partners. Computational methods, such as Density Functional Theory (DFT), are employed to model these interactions. Studies on similar structures, like quinolone carboxylic acid derivatives, demonstrate that polar environments can enhance the strength of intramolecular hydrogen bonds. core.ac.uk For 6-nitrochromane-2-carboxylic acid, the nitro group and the carboxylic acid moiety are key sites for forming hydrogen bonds and other non-covalent interactions.

The interaction of the compound with water, a primary biological solvent, is of particular interest. The polarizable continuum model (PCM) is a computational tool used to simulate the effects of a solvent on a solute molecule. core.ac.uk This model can predict how the presence of water alters the electronic structure and geometry of 6-nitrochromane-2-carboxylic acid. It is anticipated that the polar nature of water would lead to a weakening of the O-H bond in the carboxylic acid group, while simultaneously strengthening its potential for hydrogen bonding with external acceptors. core.ac.uk

Furthermore, the aromatic chromane ring system provides a scaffold for dispersion forces, which are significant in intermolecular interactions. core.ac.uk The interplay between the specific, directional hydrogen bonds from the nitro and carboxylic acid groups and the non-directional dispersion forces from the ring system dictates the compound's solubility and its ability to interact with biological macromolecules.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how 6-nitrochromane-2-carboxylic acid might interact with biological targets such as proteins and enzymes.

Ligand-Target Interaction Analysis (e.g., protein active sites, enzyme binding)

Molecular docking simulations can elucidate the specific interactions between 6-nitrochromane-2-carboxylic acid and the amino acid residues within the active site of a target protein. For instance, studies on chromane derivatives have identified their potential to inhibit enzymes like cyclooxygenase-2 (COX-2) and butyrylcholinesterase (BuChE). researchgate.netnih.govresearchgate.net In a hypothetical docking study of 6-nitrochromane-2-carboxylic acid with COX-2, one would expect the carboxylic acid group to form key hydrogen bonds with polar residues in the active site, a common feature for many COX-2 inhibitors. The nitro group could also participate in electrostatic interactions, further stabilizing the complex.

Prediction of Binding Modes, Binding Affinities, and Interaction Energies

Beyond identifying potential interactions, molecular docking software can predict various binding poses (modes) and estimate the binding affinity, often expressed as a scoring function or in terms of free energy of binding (kcal/mol). researchgate.netresearchgate.netnih.gov A lower binding energy generally indicates a more stable protein-ligand complex and a higher affinity.

For example, a molecular docking study of chromane derivatives against a target protein might yield results similar to those in the table below. These values are illustrative and represent typical outputs from such computational analyses.

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 6-Nitrochromane-2-carboxylic acid (Hypothetical) | COX-2 | -8.5 | Arg120, Tyr355, Ser530 |

| Chromane Derivative A | BuChE | -9.2 | Trp82, His438, Gly117 |

| Chromane Derivative B | MAO-B | -7.8 | Tyr435, Cys172, Phe343 |

The interaction energies, which are components of the binding affinity calculation, can be broken down into contributions from hydrogen bonds, van der Waals forces, and electrostatic interactions. This detailed energy breakdown helps in understanding the driving forces behind the binding.

Structure-Activity Relationship (SAR) Modeling via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods are pivotal in establishing these relationships.

Quantitative Structure-Activity Relationships (QSAR) and Predictive Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. nih.gov These models are built using molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.

For a series of nitrochromane derivatives, a QSAR study could be conducted to predict their activity against a particular target. The process involves calculating a wide range of descriptors, such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties. Statistical methods like multiple linear regression or partial least squares are then used to build the model.

A hypothetical QSAR equation for the inhibitory activity of nitrochromane derivatives might look like:

log(1/IC50) = 0.5 * logP - 0.2 * (Molecular Weight) + 1.2 * (Hydrogen Bond Donor Count) + c

Such a model, once validated, can be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds. Studies on other nitroaromatic compounds and carboxylic acids have successfully employed QSAR to predict toxicity and other biological activities. nih.govresearchgate.net

Pharmacophore Modeling and Virtual Screening for Analog Design

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. Pharmacophore models can be generated based on a set of active compounds or from the structure of a ligand-protein complex.

For 6-nitrochromane-2-carboxylic acid, a pharmacophore model would likely include features such as a hydrogen bond acceptor (from the nitro group), a hydrogen bond donor and acceptor (from the carboxylic acid), and a hydrophobic region (from the chromane ring).

| Pharmacophore Feature | Corresponding Chemical Group | Interaction Type |

|---|---|---|

| Hydrogen Bond Acceptor | Nitro group (O atoms) | Electrostatic |

| Hydrogen Bond Donor | Carboxylic acid (-OH) | Hydrogen Bonding |

| Hydrogen Bond Acceptor | Carboxylic acid (C=O) | Hydrogen Bonding |

| Hydrophobic/Aromatic | Chromane ring | van der Waals/Hydrophobic |

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for other molecules that fit the model. This process, known as virtual screening, can identify novel compounds with potentially similar biological activities, which can then be synthesized and tested. mdpi.com This approach has been successfully applied to other nitro-containing heterocyclic compounds to identify potent inhibitors. nih.gov

Mechanistic Biological Activity and Structure Activity Relationship Sar Studies of 6 Nitrochromane 2 Carboxylic Acid and Its Analogs

Investigation of Molecular Targets and Pathways

The biological effects of a compound are intrinsically linked to its interactions with specific biomolecules. For 6-nitrochromane-2-carboxylic acid, the potential molecular targets are diverse, a characteristic shared by many nitro-containing heterocyclic compounds. nih.govresearchgate.net The chromane (B1220400) scaffold itself is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. rjptonline.orgresearchgate.net

Enzyme Inhibition Mechanisms and Kinetics

Reversible inhibition is characterized by a non-covalent binding of the inhibitor to the enzyme, and can be categorized as competitive, non-competitive, or uncompetitive, each affecting the enzyme's kinetic parameters (K_m and V_max) differently. Irreversible inhibitors, in contrast, typically form strong, often covalent, bonds with the enzyme, leading to a permanent loss of activity. nih.gov

For a hypothetical scenario where 6-nitrochromane-2-carboxylic acid acts as a competitive inhibitor for a specific enzyme, we would expect to see an increase in the apparent K_m with no change in V_max as the inhibitor concentration increases. This is because the inhibitor competes with the substrate for the same active site.

Table 1: Illustrative Enzyme Inhibition Kinetics Data

| Inhibitor Concentration (µM) | Apparent K_m (µM) | V_max (µmol/min) |

| 0 (Control) | 10 | 100 |

| 1 | 15 | 100 |

| 5 | 30 | 100 |

| 10 | 50 | 100 |

| This table is for illustrative purposes only and does not represent actual data for 6-nitrochromane-2-carboxylic acid. |

Receptor Binding and Modulation Mechanisms

Derivatives of the chromane scaffold have been shown to interact with various receptors. rjptonline.org The potential for 6-nitrochromane-2-carboxylic acid to bind to and modulate receptor activity would likely involve specific interactions between its functional groups (the nitro group, the carboxylic acid, and the chromane ring system) and the amino acid residues within a receptor's binding pocket. The nature of these interactions, whether agonistic or antagonistic, would depend on the specific receptor and the conformational changes induced by binding.

Interaction with Nucleic Acids (e.g., DNA gyrase inhibition mechanisms)

Nitroaromatic compounds have been reported to exert their biological effects, particularly their antimicrobial and cytotoxic activities, through interactions with nucleic acids. One potential mechanism is the inhibition of enzymes essential for DNA replication and maintenance, such as DNA gyrase. The proposed mechanism often involves the bioreduction of the nitro group to form reactive intermediates that can then interact with the enzyme or DNA itself. For instance, derivatives of quinoxaline-2-carboxylic acid 1,4-dioxides have been identified as DNA-damaging agents. It is plausible that 6-nitrochromane-2-carboxylic acid could operate through a similar pathway, although specific studies are required to confirm this.

Elucidation of Structure-Activity Relationships (SAR)

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For 6-nitrochromane-2-carboxylic acid, the key structural features for SAR analysis are the chromane core, the carboxylic acid at position 2, and the nitro group at position 6.

Impact of the Nitro Group on Biological Activity and Specificity

The nitro group is a potent electron-withdrawing group that significantly influences the electronic properties of the aromatic ring to which it is attached. This electronic modification can have several consequences for biological activity:

Enhanced Binding Affinity: The nitro group can participate in hydrogen bonding and other electrostatic interactions within a biological target, thereby increasing binding affinity.

Modulation of Metabolism: The nitro group can be a site of metabolic reduction by nitroreductases, leading to the formation of reactive nitroso and hydroxylamine (B1172632) intermediates. This bioactivation can be essential for the compound's therapeutic effect but can also be linked to toxicity. researchgate.net

SAR studies on nitroaromatic compounds have often shown that the position and number of nitro groups are critical for activity. researchgate.net For 6-nitrochromane-2-carboxylic acid, the specific placement of the nitro group at the 6-position would dictate its interaction with specific residues in a target protein, thereby influencing both its potency and selectivity. For example, in a series of nitrochromene derivatives, variations in substituents on the chromene ring led to different levels of anti-leishmanial activity.

Influence of the Carboxylic Acid Moiety and its Bioisosteres on Target Engagement

The carboxylic acid group at the C2 position of the chromane scaffold is a critical anchor for biological activity. Its ability to donate a proton and engage in hydrogen bonding and ionic interactions makes it a pivotal feature for target binding. However, the presence of a carboxylic acid can sometimes limit a compound's therapeutic potential due to poor membrane permeability and metabolic liabilities. nih.gov To overcome these challenges, medicinal chemists often employ bioisosteric replacement, a strategy that substitutes the carboxylic acid with other functional groups that mimic its key electronic and steric properties while offering improved physicochemical characteristics. nih.gov

Common bioisosteres for carboxylic acids include tetrazoles, sulfonamides, and various acidic heterocycles like hydroxypyrazoles or oxadiazolinones. nih.govrsc.org For instance, a tetrazole ring offers a similar acidic pKa (around 4.5) and spatial distribution of hydrogen bond acceptors to a carboxylic acid. rsc.org This substitution has been successfully used to enhance oral bioavailability and potency in various drug candidates. nih.gov Sulfonamides, while weaker acids, can improve lipophilicity and metabolic stability. nih.gov

Table 1: Common Carboxylic Acid Bioisosteres and Their Properties

| Bioisostere | Typical pKa | Key Features | Potential Advantages |

|---|---|---|---|

| Tetrazole | ~4.5 | Planar, similar acidity to COOH, multiple H-bond acceptors. rsc.org | Improved metabolic stability, enhanced permeability in some cases. rsc.org |

| Sulfonamide | ~9-10 | Weaker acid, tetrahedral geometry. nih.gov | Increased lipophilicity, improved membrane permeability. nih.gov |

| Acylsulfonamide | ~2-3 | Stronger acid, planar geometry. | Can form strong interactions with target proteins. |

| Hydroxypyrazole | ~7-9 | Weakly acidic, aromatic. rsc.org | Can lead to more efficient tissue permeation. rsc.org |

| 3-Hydroxyisoxazole | ~4-5 | Planar, similar pKa to COOH. nih.gov | Found in natural products, established isostere. nih.gov |

Role of Chromane Ring Substituents on Activity Profile and Selectivity

For a series of related chroman-2-carboxylic acid N-(substituted)phenylamides, the substituents on the phenylamide ring were shown to be critical for their ability to inhibit nuclear factor-kappaB (NF-κB) activity. nih.gov A study demonstrated that compounds bearing electron-withdrawing groups like chloro (Cl) or trifluoromethyl (CF3), or an electron-donating methyl (CH3) group, were potent inhibitors, whereas those with hydroxyl (OH) or methoxy (B1213986) (OCH3) groups were inactive. nih.gov Notably, a nitro (NO2) substituent on the phenylamide ring resulted in a poor inhibitory effect. nih.gov This suggests that for NF-κB inhibition by this scaffold, a simple nitro group may not be optimal, although its effect directly on the chromane ring at position 6 could differ.

The most potent compound in the series featured a 4-chloro substituent on the phenyl ring, indicating that both the electronic nature and the position of the substituent are key determinants of activity. nih.gov This highlights the importance of a systematic exploration of substituents around the chromane core to define a clear structure-activity relationship (SAR).

Table 2: Influence of Phenylamide Substituents on NF-κB Inhibitory Activity of Chroman-2-Carboxylic Acid Analogs

| Substituent (on Phenylamide Ring) | IC50 (µM) for NF-κB Inhibition | Activity Level |

|---|---|---|

| 4-Cl | 18.2 | High |

| 4-CF3 | 21.5 | High |

| 4-CH3 | 29.7 | Moderate |

| 3-Cl | 38.9 | Moderate |

| 2-Cl, 4-CH3 | 50.8 | Moderate |

| H | >100 | Inactive |

| 4-NO2 | >100 | Inactive |

Data derived from a study on chroman-2-carboxylic acid N-(substituted)phenylamides. nih.gov

Stereochemical Influence on Biological Activity and Efficacy

The chromane-2-carboxylic acid scaffold possesses a chiral center at the C2 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-6-nitrochromane-2-carboxylic acid and (S)-6-nitrochromane-2-carboxylic acid. It is a well-established principle in pharmacology that stereochemistry can have a profound impact on biological activity. nih.gov The differential three-dimensional arrangement of atoms in enantiomers can lead to significant differences in their interaction with chiral biological targets such as enzymes and receptors.

Often, one enantiomer (the eutomer) exhibits significantly higher potency than the other (the distomer), a phenomenon known as eudismic ratio. In some cases, the distomer may be inactive, contribute to side effects, or even have an opposing biological effect. The synthesis and evaluation of individual enantiomers are therefore critical for developing safe and effective therapeutic agents. nih.gov

For instance, the enzymatic resolution of a related compound, 6-fluoro-chroman-2-carboxylic acid, has been developed to produce optically pure (S) and (R) enantiomers, which are described as pivotal chiral building blocks for the pharmaceutical industry. rsc.org This underscores the recognized importance of stereoisomeric purity for this class of compounds. Therefore, it is highly probable that the biological activity of 6-nitrochromane-2-carboxylic acid is stereoselective, with one enantiomer being primarily responsible for its efficacy. Determining the absolute configuration of the more active enantiomer is a key step in its development as a pharmacological tool or therapeutic candidate.

In Vitro Mechanistic Investigations

To elucidate the mechanism of action of 6-nitrochromane-2-carboxylic acid, various cellular assays are employed. These assays help confirm how the compound affects cellular pathways, gene expression, and protein interactions within an intact cell system.

A relevant example comes from studies on analogous chromane structures, which were evaluated for their anti-inflammatory potential using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.gov In such an assay, the ability of the compound to inhibit the production of inflammatory mediators (e.g., nitric oxide) or to suppress the activation of key signaling pathways like NF-κB is quantified. nih.gov This provides direct evidence of the compound's effect on a specific cellular response to an inflammatory stimulus.

A more modern and direct approach to confirm target engagement in a cellular context is the Cellular Thermal Shift Assay (CETSA). This label-free method measures the thermal stabilization of a target protein upon ligand binding. By observing a shift in the melting temperature of a specific protein in the presence of the compound, CETSA can validate that the compound directly interacts with its intended target inside the cell.

Biochemical assays are essential for quantifying the direct interaction between a compound and its purified target protein, as well as for characterizing its effect on enzyme function. These assays are fundamental to understanding the compound's potency and mechanism of inhibition.

Direct binding and target engagement can be assessed using biophysical techniques like Differential Scanning Fluorimetry (DSF). DSF measures changes in the thermal stability of a purified protein when a ligand binds, providing information on the binding affinity.

Once a compound is confirmed to bind to an enzyme, its effect on the enzyme's catalytic activity is studied through enzyme kinetics. These experiments typically follow the Michaelis-Menten model, which describes the relationship between substrate concentration and the reaction rate. researchgate.net By measuring the initial reaction velocity (v₀) at various substrate concentrations in the presence and absence of the inhibitor, key parameters can be determined:

Vmax : The maximum rate of the reaction when the enzyme is saturated with the substrate.

Km : The Michaelis constant, which represents the substrate concentration at which the reaction rate is half of Vmax. It is an indicator of the enzyme's affinity for its substrate. researchgate.net

The type of inhibition (e.g., competitive, non-competitive, or uncompetitive) can be determined by analyzing how the inhibitor affects Vmax and Km, often visualized using a Lineweaver-Burk plot. researchgate.net This information is crucial for understanding precisely how 6-nitrochromane-2-carboxylic acid interferes with its target enzyme's function.

Exploration of Specific Biological Activities (Mechanism-focused)

Research into chromane-based structures has revealed several potential mechanism-focused biological activities. While the specific targets of 6-nitrochromane-2-carboxylic acid require direct investigation, the activities of its analogs provide a strong basis for exploration.

One prominent activity associated with the chromane scaffold is the inhibition of the NF-κB signaling pathway . nih.gov NF-κB is a master regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in numerous diseases, including chronic inflammatory conditions and cancer. Chromane derivatives have demonstrated the ability to inhibit NF-κB activation in cellular models, suggesting a potential role as anti-inflammatory agents. nih.govnih.gov

Another area of interest is the antagonism of anti-apoptotic Bcl-2 family proteins . Proteins like Bcl-2 and Mcl-1 are crucial for cell survival and are often overexpressed in cancer cells, contributing to tumor growth and resistance to therapy. nih.gov Small molecules that inhibit these proteins can restore the natural process of apoptosis (programmed cell death) in cancer cells. The chromene scaffold has been identified as a backbone for Bcl-2 inhibitors, indicating that 6-nitrochromane-2-carboxylic acid could potentially function as a pro-apoptotic agent by targeting these survival proteins. nih.gov

The exploration of these and other potential mechanisms will be key to fully understanding the therapeutic potential of 6-nitrochromane-2-carboxylic acid.

Antimycobacterial Activity and Mechanistic Insights into Bacterial DNA Damage

There is limited specific research on the antimycobacterial properties of 6-Nitrochromane-2-carboxylic acid itself. However, the presence of a nitro group on an aromatic carboxylic acid structure is a feature found in some classes of antimycobacterial agents. For instance, studies on related nitro-aromatic compounds, such as 6-nitroquinolone-3-carboxylic acids, have demonstrated potent activity against Mycobacterium tuberculosis.

These related compounds are understood to exert their effect by targeting fundamental bacterial processes. A key mechanism of action for many quinolone-based drugs is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. This inhibition leads to breaks in the bacterial chromosome and ultimately cell death. Although the chromane and quinolone cores are different, the inclusion of the nitro group is significant. Nitroaromatic compounds are often bioreduced within bacterial cells to form reactive nitroso and hydroxylamino intermediates, which can induce DNA damage through direct adduction or by generating reactive oxygen species. This dual potential for enzyme inhibition and direct DNA damage is a hallmark of several potent antimicrobial agents.

Further investigation into 6-Nitrochromane-2-carboxylic acid is warranted to determine if it shares the DNA gyrase inhibition mechanism of its quinolone analogs or if it primarily acts through nitro-radical induced DNA damage.

Table 1: Antimycobacterial Activity of Analog Compound (Data based on structurally related 6-nitroquinolone-3-carboxylic acids)

| Compound Analog | Target Organism | Mechanism Highlight |

| 6-nitroquinolone-3-carboxylic acid derivatives | Mycobacterium tuberculosis | Inhibition of DNA gyrase supercoiling activity. |

PPAR Agonism and Related Signaling Pathways

The chromane-2-carboxylic acid scaffold is a well-established pharmacophore for peroxisome proliferator-activated receptor (PPAR) agonists. acs.orgacs.orgnih.govnih.gov PPARs are a group of nuclear receptor proteins that function as transcription factors regulating gene expression in metabolism and inflammation. There are three main isoforms: PPARα, PPARγ, and PPARβ/δ.

Structure-activity relationship (SAR) studies on various chromane-2-carboxylic acid derivatives have revealed that this structure can be considered a "cyclized fibrate," mimicking the structure of fibric acid drugs that are known PPARα agonists. acs.org Research has successfully developed potent and selective PPARα agonists as well as PPARα/γ dual agonists from this chemical class. nih.govnih.gov

Key findings from SAR studies on these analogs include:

The chirality at the 2-position of the chromane ring is crucial for activity.

Substituents on the chromane ring system, particularly at the 7-position, can be modified to enhance potency and selectivity for different PPAR isoforms. acs.orgacs.org For example, the introduction of specific ether-linked side chains at the 7-position led to the discovery of potent PPARα/γ dual agonists. acs.orgnih.gov

The presence of a nitro group at the 6-position of 6-Nitrochromane-2-carboxylic acid introduces a strong electron-withdrawing feature. While SAR studies on chromane derivatives have not specifically detailed the effect of a 6-nitro substituent, research on other classes of compounds, like nitro-fatty acids, shows they can act as partial agonists of PPARγ. This interaction can be covalent, involving the reaction of the nitroalkene with cysteine residues in the receptor's binding site. This suggests that 6-Nitrochromane-2-carboxylic acid could potentially engage PPARs through a similar mechanism, acting as a selective modulator.

Table 2: PPAR Agonist Activity of Chromane-2-Carboxylic Acid Analogs

| Compound Class | Target Receptor(s) | Key Structural Feature | Potential Mechanism |

| Chromane-2-carboxylic acids | PPARα, PPARγ | Chromane-2-carboxylic acid core | Transcriptional regulation of metabolic genes. acs.orgnih.gov |

| (2R)-2-Alkylchromane-2-carboxylic acids | PPARα (selective) | (R)-chirality at C2, alkyl group at C2. nih.gov | Agonism leading to hypolipidemic effects. nih.gov |

| 7-Substituted (2R)-2-ethylchromane-2-carboxylic acids | PPARα/γ (dual) | Long ether-linked side chain at C7. acs.orgnih.gov | Dual agonism for antihyperglycemic and hypolipidemic activity. acs.orgnih.gov |

Antimicrobial Mechanisms (e.g., interference with quorum sensing, biofilm formation retardation)

Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density, often regulating virulence and biofilm formation. mdpi.com Inhibiting QS is a promising anti-infective strategy that may not exert the same selective pressure as traditional antibiotics. mdpi.comnih.gov

While there is no direct evidence for 6-Nitrochromane-2-carboxylic acid as a quorum sensing inhibitor (QSI), its carboxylic acid moiety is a feature found in several classes of known QSIs. nih.govfrontiersin.orgfrontiersin.org For example, derivatives of cinnamic acid and ureidothiophene-2-carboxylic acid have been reported to interfere with QS systems. mdpi.comfrontiersin.orgresearchgate.net More recently, 1H-pyrrole-2,5-dicarboxylic acid was identified as a QSI from a fungal source that inhibits biofilm formation and the production of virulence factors like pyocyanin (B1662382) and rhamnolipid in Pseudomonas aeruginosa. frontiersin.org This inhibition was linked to the significant downregulation of QS-related gene expression. frontiersin.org